1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural components, including a quinazoline ring, a piperidine ring, a pyridine ring, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinazoline and pyridine rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons . The piperidine ring is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the carbonyl groups could potentially undergo reactions like nucleophilic addition .Aplicaciones Científicas De Investigación
Synthesis and Labeling
- 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide, known as BIBN4096, has been synthesized with tritium labeling for use as a calcitonin gene-related peptide (CGRP) antagonist, showing potential applications in migraine treatment. This synthesis process involved selective tritiation of a heterocyclic aromatic fragment, yielding [3H]BIBN4096 with a specific activity of >170 Ci/mmol (Shevchenko et al., 2006).
Receptor Studies
- Research on the compound's affinity for CGRP and Amylin receptors revealed that it is a potent CGRP receptor antagonist, with a specific selectivity over adrenomedullin receptors. This selectivity is influenced by receptor activity modifying proteins (RAMPs), particularly RAMP1, which confers sensitivity to the compound. The study explored the interaction between the compound and receptors through mutation analyses, showing its potential for targeted receptor studies (Hay et al., 2006).
Antagonistic Effects
- The compound's antagonistic effect on CGRP-induced responses was investigated in human subcutaneous arteries, revealing its concentration-dependent noncompetitive antagonism at CGRP1 receptors. This study provides insights into the compound's potential use in vascular studies, especially related to CGRP-induced vasodilation (Sheykhzade et al., 2004).
Antiviral Activity
- Synthesis of related compounds incorporating the quinazoline structure has shown potential antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I). This indicates the broader scope of quinazoline derivatives in antiviral research (Pandey et al., 2008).
Propiedades
IUPAC Name |
1-[4-oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-2-3-4-12-31-25(34)21-8-7-20(24(33)30-13-9-19(10-14-30)23(27)32)15-22(21)29-26(31)35-17-18-6-5-11-28-16-18/h5-8,11,15-16,19H,2-4,9-10,12-14,17H2,1H3,(H2,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJIHURVYHQPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.